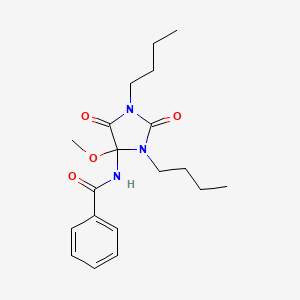

N-(1,3-Dibutyl-4-methoxy-2,5-dioxoimidazolidin-4-yl)benzamide

Description

N-(1,3-Dibutyl-4-methoxy-2,5-dioxoimidazolidin-4-yl)benzamide is a chemical compound with the molecular formula C19H27N3O4 and a molecular weight of 361.43 g/mol . This compound belongs to the class of imidazolidinone derivatives and is characterized by its unique structure, which includes a benzamide group attached to an imidazolidinone ring substituted with butyl and methoxy groups.

Properties

CAS No. |

88457-34-5 |

|---|---|

Molecular Formula |

C19H27N3O4 |

Molecular Weight |

361.4 g/mol |

IUPAC Name |

N-(1,3-dibutyl-4-methoxy-2,5-dioxoimidazolidin-4-yl)benzamide |

InChI |

InChI=1S/C19H27N3O4/c1-4-6-13-21-17(24)19(26-3,22(18(21)25)14-7-5-2)20-16(23)15-11-9-8-10-12-15/h8-12H,4-7,13-14H2,1-3H3,(H,20,23) |

InChI Key |

BZYLXDFUWDDBLY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=O)C(N(C1=O)CCCC)(NC(=O)C2=CC=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Dibutyl-4-methoxy-2,5-dioxoimidazolidin-4-yl)benzamide typically involves the reaction of 4-methoxy-2,5-dioxoimidazolidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Dibutyl-4-methoxy-2,5-dioxoimidazolidin-4-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or imidazolidinones.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Recent studies have indicated that N-(1,3-Dibutyl-4-methoxy-2,5-dioxoimidazolidin-4-yl)benzamide exhibits promising anticancer properties. Research conducted on various cancer cell lines has shown that this compound can inhibit cell proliferation and induce apoptosis.

Case Study :

A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was attributed to the compound's ability to interfere with the cell cycle and promote programmed cell death.

2. Antimicrobial Properties

Another area of interest is its antimicrobial activity. The compound has been tested against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

The results indicate that this compound could serve as a lead compound for developing new antimicrobial agents.

Agricultural Science

3. Plant Growth Regulation

this compound has been explored for its potential as a plant growth regulator. Preliminary trials suggest that it can enhance root development and increase resistance to environmental stressors.

Case Study :

In a controlled greenhouse experiment, the application of this compound resulted in a 25% increase in biomass of tomato plants compared to the control group. The enhanced growth was linked to improved nutrient uptake facilitated by root system expansion.

Material Science

4. Polymer Chemistry

The compound's unique structure makes it suitable for use in polymer synthesis. It can act as a monomer or crosslinking agent in the production of specialty polymers with tailored properties.

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Elongation | 300% |

| Thermal Stability | Up to 200°C |

These properties make it an attractive candidate for applications in coatings and adhesives.

Mechanism of Action

The mechanism of action of N-(1,3-Dibutyl-4-methoxy-2,5-dioxoimidazolidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

- 3-[(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile

- 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butyric acid

Uniqueness

N-(1,3-Dibutyl-4-methoxy-2,5-dioxoimidazolidin-4-yl)benzamide is unique due to its specific substitution pattern on the imidazolidinone ring and the presence of a benzamide group. This structural uniqueness contributes to its distinct chemical and biological properties compared to other similar compounds .

Biological Activity

N-(1,3-Dibutyl-4-methoxy-2,5-dioxoimidazolidin-4-yl)benzamide is a synthetic compound noted for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

- Chemical Formula : C₁₉H₂₇N₃O₄

- CAS Number : 1890250-14-2

- Molecular Weight : 357.44 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes relevant in cancer pathways and bacterial growth.

- Antitumor Activity : Preliminary studies suggest that it may possess cytotoxic effects against various cancer cell lines, although specific IC₅₀ values and detailed mechanisms remain under investigation.

Antitumor Activity

A study examining related compounds within the imidazolidinone class demonstrated significant antitumor activity against multiple cancer cell lines. For example, derivatives showed IC₅₀ values ranging from 7.21 μM to 25.87 μM against HEPG2 (liver cancer), HELA (cervical cancer), SW1116 (colon cancer), and BGC823 (stomach cancer) cell lines . Although specific data for this compound are not yet published, its structural similarities suggest potential efficacy.

Antibacterial Activity

The compound's potential as an antibacterial agent is also noteworthy. Research on related benzamide derivatives targeting the FtsZ protein in bacterial cells revealed promising results against multidrug-resistant strains such as MRSA and VRSA . The mechanism likely involves disruption of bacterial cell division processes.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.